3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
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Overview
Description
3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that features a benzamide core substituted with fluorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including:
Formation of the benzamide core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the fluorine and methyl groups: Electrophilic aromatic substitution reactions can be employed to introduce these substituents onto the benzamide core.
Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under basic conditions.
Coupling of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is displaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the benzamide core to an amine.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The piperidine ring may also play a role in modulating the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide
- 4-(Trifluoromethyl)benzenamine
- 3-Fluoro-4-methylaniline
Uniqueness
3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can significantly enhance the compound’s stability, lipophilicity, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O/c1-11-3-4-13(9-15(11)20)18(28)26-14-5-7-27(8-6-14)17-10-16(19(21,22)23)24-12(2)25-17/h3-4,9-10,14H,5-8H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMYANYZWGGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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